PeriplocosideN is a compound derived from the root barks of Periploca sepium and Periploca forrestii, plants that have been traditionally used in Chinese medicine for the treatment of rheumatoid arthritis and traumatic injuries. Recent studies have explored the broader pharmacological potential of PeriplocosideN and related compounds, revealing their immunosuppressive properties, wound healing capabilities, and potential applications in treating various diseases, including autoimmune hepatitis, cancer, and inflammatory conditions123489.
PeriplocosideN and its derivatives exhibit a range of biological activities through different mechanisms of action. For instance, certain pregnane glycosides from these plants have been shown to inhibit the proliferation of T lymphocytes in vitro, which could explain their immunosuppressive effects1. Periplocin, another compound from Periploca forrestii, promotes wound healing by activating the Src/ERK and PI3K/Akt pathways mediated by Na/K-ATPase, which stimulates fibroblast proliferation, migration, and collagen production2. In the context of autoimmune hepatitis, Periplocoside A (PSA) has been found to prevent liver injury by reducing pathogenic cytokine levels and inhibiting inflammatory cytokine production by NKT cells3. Additionally, periplocin has been identified as a potent anti-proliferative agent against liposarcoma cells, inducing apoptosis through the modulation of death receptor expression4.
PeriplocosideN compounds have shown promise in the treatment of autoimmune diseases. PSA, for example, has demonstrated a protective effect against concanavalin A-induced hepatitis by reducing serum alanine transaminase levels and inflammatory cytokines, suggesting therapeutic potential for human autoimmune-related hepatitis3. Furthermore, PSA has been shown to ameliorate collagen-induced arthritis in mice by regulating the balance of Th17/Treg cells, highlighting its immunomodulatory capabilities9.
Periplocin has been identified as a facilitator of wound healing, enhancing the rate of wound closure, reepithelization, and collagen accumulation in rat models. This is achieved through the activation of specific signaling pathways that promote cellular processes essential for tissue repair2.
Periplocin has been found to specifically kill liposarcoma cells by inducing apoptosis, which is mediated by changes in death receptor expression. This suggests a potential application in the treatment of sarcomas, particularly in overcoming resistance to conventional therapies4.
PeriplocosideN compounds have also been investigated for their insecticidal properties. Periplocoside NW, for instance, exhibits stomach toxicity against certain insect pests, acting on the midgut tissues and potentially binding to specific sites within the insect's digestive system578.
In cardiovascular research, periplocin has been shown to promote the proliferation of mouse cardiac microvascular endothelial cells, which could have implications for the treatment of heart diseases. Gene expression profiling suggests that periplocin's effects may be related to the modulation of protein serine/threonine kinase activity6.
Periplocoside E has been studied for its effects on experimental allergic encephalomyelitis, a model for multiple sclerosis. It was found to suppress the expression of CCR5 and CXCR3 in T lymphocytes, thereby inhibiting the infiltration of inflammatory cells into the central nervous system and reducing CNS inflammation10.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6